molecular formula C30H44O9 B15136235 17|A-Deacetyltanghinin

17|A-Deacetyltanghinin

Cat. No.: B15136235
M. Wt: 548.7 g/mol
InChI Key: LVGNJQMAMYJAIL-SDRANUSUSA-N
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Description

17|A-Deacetyltanghinin (CID 21637810) is a complex polycyclic compound with the molecular formula C₃₀H₄₄O₉ and a molecular weight of 560.67 g/mol. Its structure includes a pentacyclic core with fused rings and multiple oxygen-containing functional groups, such as hydroxyl, methoxy, and ketone moieties . The compound’s stereochemistry is highly defined, as evidenced by its SMILES and InChI representations, which specify the spatial arrangement of substituents. For example, the SMILES string highlights the presence of a furanone ring and a substituted oxolane system, while the InChIKey (LVGNJQMAMYJAIL-FWMNQDIBSA-N) encodes its stereochemical uniqueness .

The compound’s structural complexity aligns with bioactive natural products, particularly cardiac glycosides or steroidal derivatives, though its exact biological activity remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

3-[(1R,3S,5S,7S,10S,11R,14R,15S,18R)-7-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-18-hydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one

InChI

InChI=1S/C30H44O9/c1-15-23(32)25(35-4)24(33)26(37-15)38-18-5-8-27(2)17(12-18)13-21-30(39-21)20(27)7-9-28(3)19(6-10-29(28,30)34)16-11-22(31)36-14-16/h11,15,17-21,23-26,32-34H,5-10,12-14H2,1-4H3/t15-,17-,18-,19-,20+,21-,23-,24-,25+,26-,27-,28+,29+,30+/m0/s1

InChI Key

LVGNJQMAMYJAIL-SDRANUSUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CC[C@@]5([C@]46[C@@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method of obtaining 17α-Deacetyltanghinin is through isolation from natural sources, specifically the air-dried leaves of Cerbera odollam . The process involves solvent extraction followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for 17α-Deacetyltanghinin. The compound is mainly produced in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 17α-Deacetyltanghinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 17|A-Deacetyltanghinin, we compare its structural and predicted properties with related compounds.

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted CCS (Ų)
17 A-Deacetyltanghinin C₃₀H₄₄O₉ 560.67 Hydroxyl, Methoxy, Ketone 245.9 (neutral)
Tanghinin (parent) C₃₂H₄₆O₁₀ 602.70 Acetyl, Hydroxyl, Methoxy N/A
Digoxin C₄₁H₆₄O₁₄ 780.94 Lactone, Hydroxyl, Sugar ~280–300 (varies)
Ouabain C₂₉H₄₄O₁₂ 584.66 Lactone, Hydroxyl, Rhamnose 220–240 (neutral)

Key Observations :

Structural Complexity: this compound lacks the acetyl group present in its parent compound, Tanghinin, which likely reduces its hydrophobicity compared to the acetylated form .

Collision Cross-Section (CCS) :

  • The CCS of this compound (245.9 Ų) is smaller than that of Digoxin (~280–300 Ų), implying a more compact conformation in gas-phase analyses . This property could enhance its detectability in mass spectrometry workflows.

Functional Group Diversity: The compound’s methoxy and ketone groups differentiate it from Ouabain, which relies on a rhamnose sugar for receptor binding. This suggests this compound may interact with non-canonical targets.

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